(R)-(2-氨基-4-甲基戊基)-氨基甲酸叔丁酯

描述

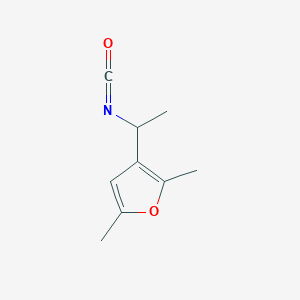

“®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester” is a chemical compound that likely belongs to the class of organic compounds known as amino acids and derivatives . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Synthesis Analysis

The synthesis of tert-butyl esters, such as “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester”, often involves the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester” likely includes a tert-butyl ester group, which is known for its unique reactivity pattern elicited by the crowded tert-butyl group .Chemical Reactions Analysis

The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .科学研究应用

合成和晶体学研究

对氨基甲酸酯的研究,例如咔唑衍生物的合成和晶体学研究,为这些化合物的结构和性质提供了有价值的见解。例如,(9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯的制备和表征涉及详细的合成程序和晶体学分析,以了解其分子结构和堆积相互作用 (Kant 等人,2015)。此类研究对于开发新材料和药物至关重要。

合成酯和酸酐的方法

二碳酸酯与羧酸在弱路易斯酸催化下的反应提供了一种合成酯和酸酐的通用方法。该工艺突出了氨基甲酸酯在合成有机化学中的多功能效用,促进了在温和条件下生产各种酯和酸酐 (Bartoli 等人,2007)。

高级药物合成

一种特定四氮杂大环化合物的多克级不对称合成的开发说明了氨基甲酸酯在复杂分子合成中的重要性。该合成包括叔丁酯的制备,对于制造 MRI 造影剂至关重要,展示了此类酯在先进医学诊断中的应用 (Levy 等人,2009)。

安全和危害

未来方向

Tert-butyl esters of Nα-protected amino acid, such as “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester”, find application in peptide chemical synthesis and protein modification . There is ongoing research into the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl-protected amino acids .

作用机制

Target of Action

It’s known that tert-butyl esters are frequently used as protecting groups for the carboxylic acid functionality of amino acids .

Mode of Action

The mode of action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester involves the formation of an ester bond. The Steglich Esterification mechanism suggests that DCC (dicyclohexylcarbodiimide) and the carboxylic acid can form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol may now add to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Biochemical Pathways

It’s known that the tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .

Result of Action

The result of the action of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester is the formation of a tert-butyl ester with free amino groups . This is achieved quickly and in good yields .

Action Environment

The action environment can influence the efficacy and stability of ®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester. For instance, the decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid with a lower consumption of energy than the migration of a proton from the CH3 group in a monomolecular reaction .

属性

IUPAC Name |

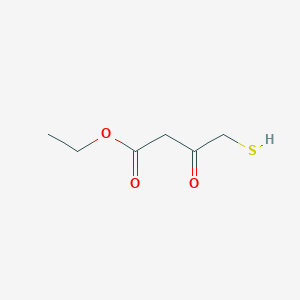

tert-butyl N-[(2R)-2-amino-4-methylpentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUFVQWMZAPPGI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B1524797.png)

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)